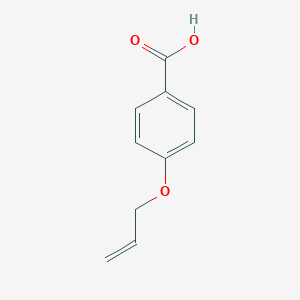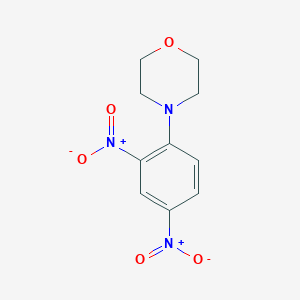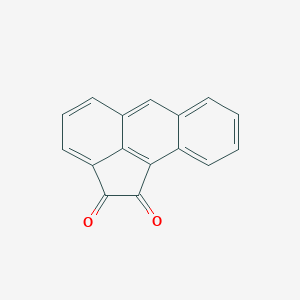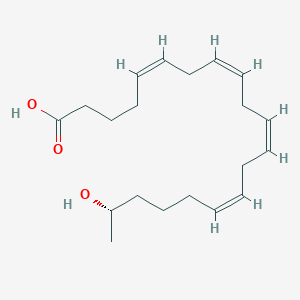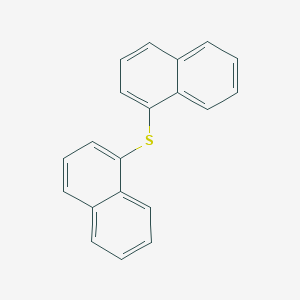
Di(1-naphthyl)sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(1-naphthyl)sulfide, also known as DNS, is an organic compound with the chemical formula (C10H7S)2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and ether. DNS is widely used in scientific research due to its unique properties and applications. In
Applications De Recherche Scientifique
Di(1-naphthyl)sulfide is widely used in scientific research as a reagent in organic synthesis. It is used as a sulfenylating agent in the synthesis of various organic compounds like sulfides, sulfoxides, and sulfones. Di(1-naphthyl)sulfide is also used as a fluorescent probe to detect thiols in biological samples. It has been used as a diagnostic tool for the detection of oxidative stress in cells and tissues. Di(1-naphthyl)sulfide is also used as a marker of lipid peroxidation in biological systems.
Mécanisme D'action
Di(1-naphthyl)sulfide reacts with thiols to form a sulfide bond. The reaction is catalyzed by enzymes like glutathione S-transferase. The formation of the sulfide bond leads to the formation of a yellow fluorescent product. The fluorescence intensity is proportional to the concentration of thiols in the sample.
Effets Biochimiques Et Physiologiques
Di(1-naphthyl)sulfide has been shown to have antioxidant properties in vitro. It has been shown to scavenge free radicals and protect cells from oxidative stress. Di(1-naphthyl)sulfide has also been shown to inhibit the growth of cancer cells in vitro. It has been suggested that Di(1-naphthyl)sulfide may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Di(1-naphthyl)sulfide is a versatile reagent that can be used in a wide range of experiments. It is relatively inexpensive and easy to synthesize. However, Di(1-naphthyl)sulfide has limitations in terms of its stability. It is sensitive to light and air, and its fluorescence intensity can be affected by pH and temperature.
Orientations Futures
There are several future directions for research on Di(1-naphthyl)sulfide. One area of research is the development of new fluorescent probes based on Di(1-naphthyl)sulfide. These probes could be used to detect other biomolecules like amino acids and peptides. Another area of research is the development of new chemotherapeutic agents based on Di(1-naphthyl)sulfide. It has been suggested that Di(1-naphthyl)sulfide derivatives may have potential as anticancer agents. Finally, research could focus on the optimization of the synthesis method for Di(1-naphthyl)sulfide to improve its stability and reproducibility.
Propriétés
Numéro CAS |
607-53-4 |
|---|---|
Nom du produit |
Di(1-naphthyl)sulfide |
Formule moléculaire |
C20H14S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-naphthalen-1-ylsulfanylnaphthalene |
InChI |
InChI=1S/C20H14S/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Clé InChI |
QLAWAFBTLLCIIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

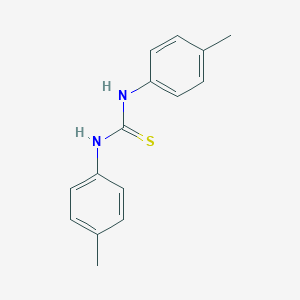
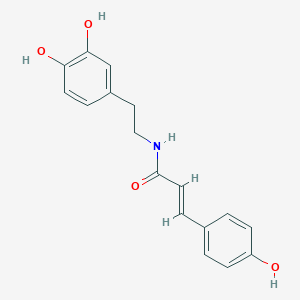
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
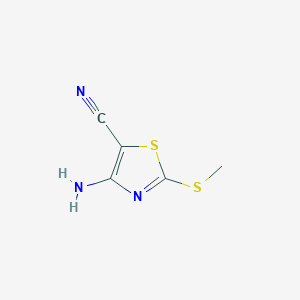
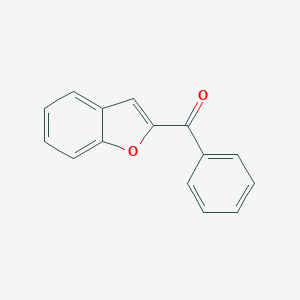
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
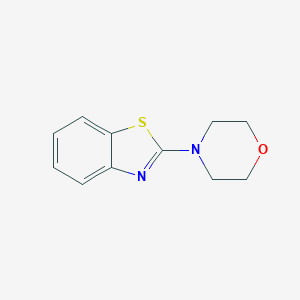
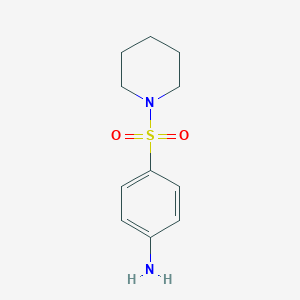
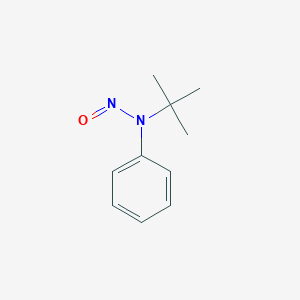
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
